1-benzyl-N-cyclopentylpiperidin-4-amine
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Overview
Description
1-Benzyl-N-cyclopentylpiperidin-4-amine is a chemical compound with the CAS Number: 179557-09-6. It has a molecular weight of 258.41 and a molecular formula of C17H26N2 . It is a specialty product for proteomics research .
Molecular Structure Analysis
The InChI code for 1-benzyl-N-cyclopentylpiperidin-4-amine is 1S/C17H26N2/c1-2-6-15(7-3-1)14-19-12-10-17(11-13-19)18-16-8-4-5-9-16/h1-3,6-7,16-18H,4-5,8-14H2 .Physical And Chemical Properties Analysis
1-Benzyl-N-cyclopentylpiperidin-4-amine has a molecular weight of 258.41 and a molecular formula of C17H26N2 . Its predicted boiling point is 367.3±35.0 °C and its predicted density is 1.04±0.1 g/cm3 .Scientific Research Applications
Synthesis and Chemical Properties
1-Benzyl-N-cyclopentylpiperidin-4-amine is a chemical compound that has been explored in various synthetic and chemical studies due to its interesting properties and potential applications. Research has focused on its synthesis, chemical behavior, and potential as an intermediate in the creation of more complex compounds.
Regio- and Stereoselective Synthesis : A study by Veselov et al. (2009) highlights the regio- and stereoselective synthesis of trans-4-Amino-1-benzyl-3-hydroxypiperidines, achieved by the amination of 1-benzyl-3,4-epoxypiperidines with various amines. This process demonstrates the compound's versatility and potential utility in creating stereochemically complex molecules (Veselov, Trushkov, Zefirov, & Grishina, 2009).
Efficient Aminolysis Leading to Piperidin-4-ols : Grishina et al. (2017) reported an efficient synthesis of trans-3-amino-1-benzylpiperidin-4-ols via regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine, showcasing the compound's role in producing intermediates for antitumor piperidine alkaloids (Grishina, Veselov, Safronova, Mazur, & Samoshin, 2017).
Oxidation Behavior : Petride et al. (2006) explored the oxidation behavior of N-benzylated tertiary amines, including compounds like 1-benzylpiperazine, to understand their chemical transformations under specific conditions, which can aid in the synthesis of various oxygenated derivatives (Petride, Draghici, Florea, & Petride, 2006).
Degradable Poly(β-amino esters) : Research by Lynn and Langer (2000) into poly(β-aminoesters) synthesized via secondary amines like piperazine shows potential applications of related compounds in biodegradable materials and drug delivery systems (Lynn & Langer, 2000).
Catalytic Reductive Aminations : Murugesan et al. (2020) discuss the catalytic reductive amination processes using molecular hydrogen, highlighting the importance of compounds like 1-benzyl-N-cyclopentylpiperidin-4-amine as intermediates in the synthesis of a wide range of amines. This process is crucial for producing pharmaceuticals and agrochemicals efficiently and sustainably (Murugesan, Senthamarai, Chandrashekhar, Natte, Kamer, Beller, & Jagadeesh, 2020).
Safety And Hazards
properties
IUPAC Name |
1-benzyl-N-cyclopentylpiperidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2/c1-2-6-15(7-3-1)14-19-12-10-17(11-13-19)18-16-8-4-5-9-16/h1-3,6-7,16-18H,4-5,8-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQVXTRNGHHKBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353475 |
Source
|
Record name | 1-benzyl-N-cyclopentylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-cyclopentylpiperidin-4-amine | |
CAS RN |
179557-09-6 |
Source
|
Record name | 1-benzyl-N-cyclopentylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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